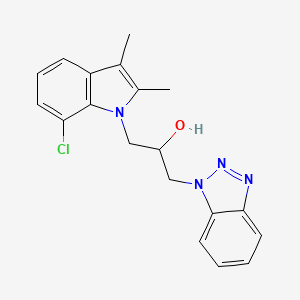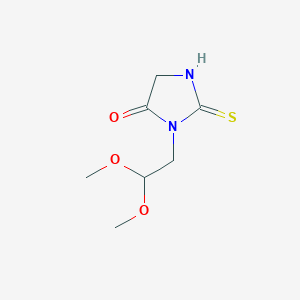
1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol is a complex organic compound that features both benzotriazole and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of benzotriazole and indole rings in its structure endows it with unique chemical properties and reactivity.
準備方法
The synthesis of 1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzotriazole derivative, followed by the introduction of the indole moiety. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dichloromethane. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature environments .
化学反応の分析
1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety acts as a leaving group. Reagents such as sodium hydride or lithium diisopropylamide are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
科学的研究の応用
1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and UV filters
作用機序
The mechanism of action of 1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological macromolecules. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
1-Benzotriazolyl-3-(7-chloro-2,3-dimethylindolyl)propan-2-ol can be compared with other compounds that contain benzotriazole or indole moieties:
Similar Compounds: Examples include 1H-benzotriazole, 7-chloro-2,3-dimethylindole, and 1-benzotriazolyl-3-(2,3-dimethylindolyl)propan-2-ol.
Uniqueness: The unique combination of benzotriazole and indole rings in its structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications
特性
IUPAC Name |
1-(benzotriazol-1-yl)-3-(7-chloro-2,3-dimethylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-12-13(2)23(19-15(12)6-5-7-16(19)20)10-14(25)11-24-18-9-4-3-8-17(18)21-22-24/h3-9,14,25H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEJTFZFYDWINT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3C4=CC=CC=C4N=N3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)



![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2360403.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2360406.png)


![Ethyl 4-oxo-3-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2360414.png)


![2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2360419.png)
